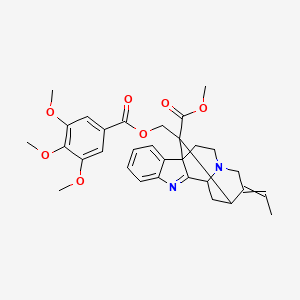
Oxidative Stress LC-MS Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The oxidative stress LC-MS mixture is a mixture of lipids and nucleic acids produced during oxidative stress in biological systems. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The compounds in this mixture represent the major lipids and nucleic acids that can be detected in serum or urine following oxidative stress. They include the major accepted biomarkers for oxidative stress.
Aplicaciones Científicas De Investigación
1. Study of Nucleic Acids Oxidation
Oxidative stress, crucial in the pathogenesis of diseases like neurodegenerative diseases, cardiovascular disease, and cancer, can be studied using electrochemistry/liquid chromatography/mass spectrometry (EC/LC/MS). This method is effective for investigating nucleic acids oxidation, as demonstrated with guanosine, identifying primary oxidation products like 8‐Hydroxyguanosine and (guanosine‐H)2. The setup decouples the electrochemical cell from the electrospray ionization source, facilitating independent optimization of experimental parameters (Erb et al., 2012).
2. Measurement of Oxidative Stress Parameters
LC-MS/MS methods, due to advancements in technology, have become optimal for determining oxidative stress markers with higher specificity, sensitivity, and multi-analyte detection capabilities. This method supersedes other techniques like gas chromatography-MS and immunoassays, especially in quantifying oxidative stress markers like isoprostanes, oxidized proteins, amino acids, and DNA biomarkers (Winnik & Kitchin, 2008).
3. Detection of Phospholipid Oxidation
The application of reversed-phase HPLC coupled with positive-ionization electrospray MS (LC-MS) has facilitated the direct detection of intact oxidized phospholipids in oxidatively stressed mammalian cells. This method significantly improves the detection capability compared to direct-injection MS analysis, offering insights into lipid peroxidation and oxidative damage in biological tissues (Spickett et al., 2001).
4. Analysis of Oxidative Stress Biomarkers in Cocoa
LC-MS has been utilized to identify and quantify antioxidants in complex natural product samples, such as cocoa. This method, based on the comparison of LC-MS profiles pre and post-treatment with reactive oxygen species, helps in determining the relative antioxidant activities of individual antioxidant species in complex samples (Calderón et al., 2009).
5. Evaluation of Nucleic Acid Oxidation Biomarkers
LC-MS/MS is capable of absolute quantification of biomarkers like 8-oxodG in both nuclear and mitochondrial DNA, and 8-oxoGuo in RNA. This method provides a minimally invasive means of assessing oxidative stress in vivo, especially in human biomonitoring studies (Chao et al., 2021).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



